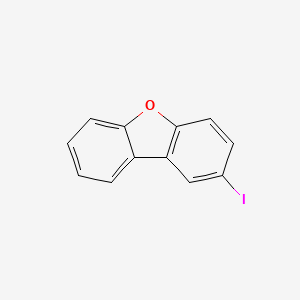

2-Iododibenzofuran

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iododibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKSJEJNCQWHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278973 | |

| Record name | 2-Iododibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-56-0 | |

| Record name | 5408-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iododibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODODIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iododibenzofuran and Its Derivatives

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto the dibenzofuran (B1670420) ring system through the substitution of a hydrogen atom.

One of the most straightforward methods for synthesizing 2-iododibenzofuran is through the electrophilic aromatic substitution (SEAr) reaction on dibenzofuran. This approach utilizes an iodinating agent to directly place an iodine atom onto the electron-rich aromatic system. A reported method involves treating dibenzofuran with iodine in boiling chloroform (B151607) in the presence of nitric acid, which serves as an oxidizing agent to generate the electrophilic iodine species. thieme-connect.de This reaction yields this compound, although other isomers can also be formed. thieme-connect.de

Table 1: Direct Electrophilic Iodination of Dibenzofuran

| Reactant | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dibenzofuran | Iodine, Nitric Acid | Chloroform (reflux) | This compound | 45% | thieme-connect.de |

The mechanism of electrophilic aromatic iodination follows the classical SEAr pathway, which involves a two-stage process. acs.org Initially, a potent electrophile, typically an iodonium (B1229267) ion (I⁺) or a polarized iodine complex, is generated in situ. This electrophile is then attacked by the π-electron system of the dibenzofuran ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. acs.org Finally, a proton is eliminated from the arenium ion, restoring aromaticity and resulting in the formation of the iodinated product.

The regioselectivity of this reaction—the preferential substitution at the C2 position—is governed by the electronic properties of the dibenzofuran nucleus. The oxygen atom of the central furan (B31954) ring acts as an electron-donating group through resonance, increasing the electron density of the aromatic rings. saskoer.ca This activation is most pronounced at the ortho and para positions relative to the electron-donating group. saskoer.ca In the dibenzofuran system, the positions at C2, C3, C7, and C8 are generally the most nucleophilic and thus most susceptible to electrophilic attack. thieme-connect.de The preference for the 2-position over others like the 3-position is a result of the complex interplay of resonance and inductive effects within the fused ring system, where the arenium ion intermediate formed by attack at C2 is particularly stable. However, reaction conditions can influence the product distribution; for instance, the nitration of dibenzofuran, another SEAr reaction, predominantly yields the 3-nitro isomer. thieme-connect.de

More advanced strategies for synthesizing iodinated dibenzofurans involve copper-catalyzed reactions that create the dibenzofuran ring and introduce the iodine atom in a single process.

An efficient, one-pot method has been developed for the synthesis of this compound and 4-iododibenzofuran (B1662023) derivatives starting from o-arylphenols. acs.orgacs.orgnih.gov This process involves a sequential or domino reaction cascade of C-H iodination followed by an intramolecular C-H cycloetherification, mediated by copper(I) iodide (CuI). acs.orgbeilstein-journals.org The reaction proceeds by heating an o-arylphenol in the presence of CuI and an additive like pivalic acid (PivOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org This methodology is particularly effective for o-arylphenols bearing electron-withdrawing groups. researchgate.netresearchgate.net Mechanistic studies and DFT calculations suggest that the cycloetherification step involves a Cu(III)-mediated, rate-limiting C-H activation. acs.orgnih.govresearchgate.net

The regioselectivity of the CuI-mediated sequential iodination/cycloetherification is significantly influenced by the electronic nature and position of substituents on the starting o-arylphenol. beilstein-journals.org The presence of strong electron-withdrawing groups (EWGs) such as nitro (NO₂), cyano (CN), or formyl (CHO) on the phenolic ring is often essential for the reaction to proceed efficiently. researchgate.netresearchgate.net These groups direct the iodination to specific positions on the adjacent aryl ring. beilstein-journals.org Depending on the substitution pattern of the starting material, either 2-iododibenzofurans or 4-iododibenzofurans are formed. acs.orgresearchgate.net This directing effect allows for the regioselective synthesis of a variety of substituted iododibenzofurans, which can be further modified to create focused libraries of dibenzofuran-based compounds. acs.orgnih.gov

Table 2: Regioselectivity in CuI-Mediated Synthesis of Iododibenzofurans from Substituted o-Arylphenols

| Starting o-Arylphenol | Electron-Withdrawing Group (EWG) | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 4'-Nitro-[1,1'-biphenyl]-2-ol | 4'-NO₂ | 2-Iodo-8-nitrodibenzofuran | 78% | acs.org |

| 4'-Cyano-[1,1'-biphenyl]-2-ol | 4'-CN | 2-Iodo-8-cyanodibenzofuran | 72% | acs.org |

| 4'-Formyl-[1,1'-biphenyl]-2-ol | 4'-CHO | 2-Iodo-8-formyldibenzofuran | 65% | acs.org |

| 2'-Nitro-[1,1'-biphenyl]-2-ol | 2'-NO₂ | 4-Iodo-6-nitrodibenzofuran | 75% | acs.org |

| 5-Methyl-2'-nitro-[1,1'-biphenyl]-2-ol | 2'-NO₂ | 4-Iodo-1-methyl-6-nitrodibenzofuran | 70% | acs.org |

Copper-Catalyzed C-H Iodination Approaches

CuI-Mediated Sequential Iodination/Cycloetherification of o-Arylphenols

Mechanistic Studies and DFT Calculations of C-H Activation Step

The functionalization of o-arylphenols to produce iodinated dibenzofurans often involves a copper-mediated sequential iodination and cycloetherification of two aromatic C-H bonds. nih.gov Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, have shed light on the intricacies of this transformation. These studies suggest that the cycloetherification process involves a rate-limiting C-H activation step mediated by a Cu(III) species. nih.govacs.orgresearchgate.net

In a proposed mechanism for the CuI-mediated synthesis of 2- or 4-iododibenzofurans from o-arylphenols, the process is initiated by the in situ generation of molecular iodine (I2) through the oxidation of CuI by molecular oxygen. beilstein-journals.org This is followed by electrophilic iodination of the phenol (B47542) ring. The subsequent intramolecular C-O bond formation is believed to proceed via a Cu(III)-mediated C-H activation, which is the rate-determining step of the reaction. nih.govacs.orgresearchgate.net DFT calculations have been instrumental in supporting this hypothesis, providing a theoretical framework for understanding the energetic landscape of the reaction pathway and the key intermediates involved. nih.govacs.org

Ring-Closure and Annulation Reactions Leading to this compound

The construction of the dibenzofuran skeleton through ring-closure and annulation reactions represents a powerful and versatile approach to synthesizing this compound and its derivatives. These methods often involve the formation of a key C-O bond to complete the central furan ring.

Intramolecular C-O Bond Formation Strategies

A prominent strategy in the synthesis of dibenzofurans is the intramolecular formation of a C-O bond, typically from a biaryl precursor. This approach has been realized through various catalytic systems, including those promoted by visible light.

Visible-Light-Promoted Cyclization via Diazonium Salts

An environmentally friendly and efficient method for the synthesis of dibenzofuran derivatives involves the intramolecular C-O bond formation from in situ generated diazonium salts, promoted by visible light. acs.org This reaction is facilitated by an organic photosensitizer. acs.org The process is believed to proceed through the generation of an aryl radical from the diazonium salt upon irradiation with visible light. beilstein-journals.orgrsc.org This radical intermediate then undergoes an intramolecular cyclization to form the dibenzofuran core. nih.gov This method avoids the need for transition metal catalysts and often proceeds under mild reaction conditions. beilstein-journals.org

Table 1: Key Features of Visible-Light-Promoted Dibenzofuran Synthesis

| Feature | Description |

|---|---|

| Reactant | In situ generated diazonium salt from an appropriate aniline (B41778) derivative. |

| Promoter | Organic photosensitizer and visible light. |

| Key Intermediate | Aryl radical. |

Copper-Catalyzed Cyclization of Cyclic Diaryliodonium Salts via Oxygen-Iodine Exchange

A robust method for synthesizing a variety of dibenzofuran derivatives involves the copper-catalyzed cyclization of cyclic diaryliodonium salts in the presence of water. nih.govnih.govacs.org This transformation proceeds through an oxygen-iodine exchange mechanism and can furnish dibenzofurans in good to excellent yields. nih.govnih.govacs.org The reaction is tolerant of a range of functional groups, with electron-donating substituents on the diaryliodonium salt generally leading to higher yields. acs.orgacs.org

Mechanistic Pathway of Double C-O Bond Formation

The proposed mechanism for this copper-catalyzed cyclization involves a double C-O bond formation sequence. nih.gov It is initiated by the oxidative addition of the cyclic diaryliodonium salt to a Cu(I) species, forming a Cu(III) intermediate. acs.orgnih.gov A ligand exchange with water then occurs, followed by reductive elimination to yield a 2-(2'-iodophenyl)phenol intermediate and regenerate the Cu(I) catalyst. acs.org The final step is an intramolecular C-O bond formation to close the dibenzofuran ring. This oxygen-iodine exchange approach provides a direct route to dibenzofuran derivatives. nih.govnih.govacs.org

Table 2: Optimized Conditions for Copper-Catalyzed Cyclization of a Diaryliodonium Salt

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI | - | K2CO3 | Toluene/H2O | 13 |

| 2 | CuCl | L4 | K2CO3 | Toluene/H2O | - |

| 3 | CuBr | L4 | K2CO3 | Toluene/H2O | - |

| 4 | Cu(OAc)2 | L4 | K2CO3 | Toluene/H2O | - |

| 5 | Cu(OTf)2 | L4 | K2CO3 | Toluene/H2O | - |

| 6 | CuI | L4 | K2CO3 | H2O | 96 |

Data adapted from a study on the synthesis of dibenzofurans from cyclic diaryliodonium triflates. acs.org

Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization

A practical and efficient synthesis of substituted dibenzofurans can be achieved through a palladium-catalyzed phenol-directed C-H activation followed by C-O cyclization. nih.govfigshare.com This reaction utilizes air as the oxidant and proceeds via a Pd(0)/Pd(II) catalytic cycle. nih.govfigshare.com A key finding from mechanistic studies is that the turnover-limiting step is the C-O reductive elimination, rather than the C-H activation. nih.govfigshare.com This method is notable for its tolerance of a variety of functional groups. nih.gov The reaction typically involves the coupling of a phenol with an aryl halide or a similar coupling partner. jst.go.jp The palladium catalyst facilitates the activation of a C-H bond on one of the aryl rings, directed by the phenol's hydroxyl group, leading to the formation of a palladacycle intermediate. nih.gov Subsequent C-O bond formation through reductive elimination yields the dibenzofuran product and regenerates the active palladium catalyst. snnu.edu.cn

Role of Oxidants and Rate-Limiting Steps

A notable method for the synthesis of 2-iododibenzofurans involves a copper-mediated sequential iodination and cycloetherification of o-arylphenols. acs.orgresearchgate.net This process achieves the formation of the dibenzofuran core through the activation of two separate aromatic C-H bonds.

In this synthetic approach, the oxidant plays a critical role. The reaction mechanism is proposed to involve a Cu(I)/Cu(III) catalytic cycle. Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest that a Cu(III)-mediated C-H activation step is the rate-limiting part of the cycloetherification process. acs.orgresearchgate.net Kinetic isotope effect experiments have further supported this, indicating that the cleavage of the C-H bond is indeed the slowest step in the reaction sequence. researchgate.net This methodology is effective for producing both 2- and 4-iododibenzofurans and is compatible with various electron-withdrawing groups on the starting o-arylphenol. acs.org

Table 1: Key Findings in Cu-Mediated Synthesis of Iododibenzofurans

| Aspect | Finding | Source |

|---|---|---|

| Catalyst | Copper(I) Iodide (CuI) | acs.org |

| Process | Sequential iodination/cycloetherification of o-arylphenols | acs.orgresearchgate.net |

| Key Intermediate | Proposed Cu(III) species | acs.org |

| Rate-Limiting Step | C-H bond activation/cleavage during cycloetherification | acs.orgresearchgate.net |

| Products | 2-Iododibenzofurans or 4-Iododibenzofurans | acs.org |

Synthesis from o-Iododiaryl Ethers via Pd/C Catalysis

An efficient and practical synthesis of dibenzofurans, including what would be the precursor for this compound, can be achieved through the intramolecular cyclization of o-iododiaryl ethers. organic-chemistry.orgnih.gov This method utilizes a heterogeneous palladium on carbon (Pd/C) catalyst, which offers the advantage of being reusable and operating under ligand-free conditions. organic-chemistry.orgnih.gov

The synthesis of the required o-iododiaryl ether starting material can be accomplished in a one-pot sequence involving the sequential iodination and subsequent O-arylation of a phenol under mild conditions. organic-chemistry.orgnih.gov The subsequent cyclization step, catalyzed by Pd/C, proceeds via a C-H activation pathway to form the central furan ring, yielding the dibenzofuran skeleton. nih.gov This strategy is noted for its efficiency and tolerance of various functional groups. organic-chemistry.org

Table 2: Pd/C Catalyzed Synthesis of Dibenzofurans from o-Iododiaryl Ethers

| Parameter | Description | Source |

|---|---|---|

| Starting Material | o-Iododiaryl ether | organic-chemistry.orgnih.gov |

| Catalyst | Palladium on Carbon (Pd/C) | organic-chemistry.orgnih.gov |

| Key Features | Reusable catalyst, ligand-free conditions | organic-chemistry.orgnih.gov |

| Reaction Type | Intramolecular C-H activation/cyclization | nih.gov |

| Precursor Synthesis | One-pot iodination and O-arylation of phenols | organic-chemistry.orgnih.gov |

Functional Group Interconversion and Derivatization

Transformation of Other Halogenated Dibenzofurans (e.g., 2-Bromodibenzofuran)

This compound can be synthesized from other halogenated precursors, such as 2-bromodibenzofuran, through halogen exchange reactions. This type of transformation, often referred to as a Finkelstein reaction, typically involves treating the bromo-substituted compound with an iodide salt. While specific documented examples for the conversion of 2-bromodibenzofuran to this compound are not detailed in the provided context, the general principle is well-established in organic synthesis. Such reactions are often promoted by a catalyst, with copper or palladium compounds being common choices for aromatic systems. For instance, reacting a bromo-aromatic compound with potassium iodide (KI) in the presence of a suitable catalyst can facilitate the exchange of bromine for iodine.

Directed Functionalization of Dibenzofuran Precursors for Iodination

The synthesis of specifically substituted iododibenzofurans can be achieved by employing directing groups that control the regioselectivity of the halogenation step. This strategy involves the initial installation of a functional group onto a biaryl or diaryl ether precursor, which then directs the iodine atom to the desired position (in this case, the C-2 position) prior to or during cyclization.

One powerful strategy is phenol-directed C-H functionalization. acs.org In this approach, a hydroxyl group on a biaryl precursor can direct a metal catalyst to activate a specific C-H bond in the adjacent aromatic ring, leading to cyclization. acs.org While this method is primarily used for C-O bond formation to create the dibenzofuran ring, the principles of directed C-H activation are broadly applicable. For direct halogenation, a directing group, such as a pyridine (B92270) or an amide, can be used. For example, copper-catalyzed C-H halogenation has been demonstrated using a picolinamide (B142947) (PIP) directing group, which can guide a halogen to the ortho-position of an aryl ring. beilstein-journals.org Applying this logic, one could envision a scenario where a dibenzofuran precursor bearing a directing group at a strategic position is subjected to iodination conditions (e.g., using N-iodosuccinimide or molecular iodine) to achieve regioselective synthesis of an iodo-substituted intermediate, which is then converted to this compound.

Mentioned Compounds

Reactivity and Mechanistic Investigations of 2 Iododibenzofuran

Cross-Coupling Reactions of 2-Iododibenzofuran

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different molecular fragments with the aid of a metal catalyst. nih.gov For aryl halides like this compound, the high reactivity of the C-I bond makes it a prime candidate for such transformations.

Palladium-catalyzed reactions are among the most powerful and widely used methods for constructing C-C and C-heteroatom bonds. beilstein-journals.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org Aryl iodides are particularly reactive substrates in these transformations. beilstein-journals.org

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. osaka-u.ac.jp The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. osaka-u.ac.jp This method is exceptionally useful for the synthesis of arylalkynes. While aryl iodides are excellent substrates for this reaction, specific studies detailing the Sonogashira coupling of this compound were not found in the reviewed literature. However, based on the established reactivity of similar compounds, this compound is expected to react readily with various terminal alkynes under standard Sonogashira conditions to produce 2-alkynyl-dibenzofurans.

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for constructing biaryl structures. organic-chemistry.orgresearchgate.net The reaction mechanism requires a base to activate the organoboron species for the transmetalation step with the arylpalladium(II) halide complex. Although specific examples of this compound undergoing Suzuki-Miyaura coupling were not detailed in the searched literature, its status as an aryl iodide makes it an ideal substrate for such transformations to synthesize 2-aryldibenzofurans.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or pseudohalide) and an amine. This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. beilstein-journals.org The catalytic cycle involves the oxidative addition of the aryl halide to the palladium catalyst, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product. As an aryl iodide, this compound is a highly suitable electrophile for this reaction, expected to couple efficiently with a wide range of primary and secondary amines to furnish the corresponding 2-aminodibenzofuran derivatives.

Copper-catalyzed cross-coupling reactions represent a cost-effective and powerful alternative to palladium-based systems for forming C-C, C-N, C-O, and C-S bonds. osaka-u.ac.jp These reactions often proceed under mild conditions and exhibit broad functional group tolerance. osaka-u.ac.jp Aryl iodides are common coupling partners in these transformations.

Research has demonstrated the successful use of this compound as a substrate in a copper(I)-mediated transformation. In one study, this compound was reacted to produce 2-(pentafluoroethyl)dibenzofuran, showcasing a practical application of its reactivity in copper-mediated fluoroalkylation.

| Reactant A | Reactant B | Catalyst/Mediator | Product | Yield | Reference |

| This compound | (Not specified, involves TFE transformation) | Copper(I) | 2-(pentafluoroethyl)dibenzofuran | 94% |

Table 1: Copper-Mediated Reaction of this compound.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling Reactions

C-H Activation and Functionalization Mediated by this compound Derivatives

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

A significant mechanistic investigation related to iododibenzofurans involves their synthesis via a copper-mediated cascade reaction that proceeds through C-H activation. An efficient one-pot synthesis of 2- or 4-iododibenzofurans has been developed through the CuI-mediated sequential iodination and cycloetherification of o-arylphenols. Mechanistic studies and Density Functional Theory (DFT) calculations suggest that this transformation involves a Cu(III)-mediated, rate-limiting C-H activation step during the cycloetherification process. This method highlights the direct functionalization of two aromatic C-H bonds to construct the iododibenzofuran core.

| Starting Material | Reagents | Product | Key Mechanistic Feature | Reference |

| Electron-deficient o-arylphenols | CuI (1.5 equiv), PivOH, DMSO | 2- or 4-Iododibenzofurans | Cu(III)-mediated rate-limiting C-H activation |

Table 2: Synthesis of Iododibenzofurans via C-H Activation.

This process underscores the intricate role of metal catalysts in mediating complex transformations where C-H bonds are selectively cleaved and functionalized, leading directly to valuable building blocks like this compound.

Regioselective C-H Activation

The selective functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering an atom-economical approach to constructing complex molecules. mdpi.com In the context of this compound, regioselective C-H activation has been explored using various transition metal catalysts, most notably palladium and rhodium. snnu.edu.cnnih.govsnnu.edu.cn

Palladium-catalyzed C-H activation reactions often proceed via a concerted metalation-deprotonation (CMD) pathway. snnu.edu.cn The regioselectivity of these reactions is typically controlled by directing groups, which coordinate to the metal center and position it for C-H cleavage at a specific site, often the ortho position. scienceopen.com In the absence of a strong directing group, the inherent electronic and steric properties of the substrate dictate the site of activation. For this compound, the C-H bonds at positions 1, 3, and 8 are potential sites for functionalization. The presence of the iodine atom can influence the regioselectivity through both electronic and steric effects.

Rhodium(III) catalysts are also effective for C-H activation, often showing complementary reactivity to palladium systems. snnu.edu.cnrsc.orgrsc.org These reactions can proceed through various mechanisms, including oxidative addition and electrophilic aromatic substitution-type pathways. nih.gov The choice of catalyst, oxidant, and reaction conditions can significantly influence the regioselectivity of the C-H functionalization. rsc.orgrsc.org For instance, rhodium-catalyzed reactions have been shown to selectively functionalize C-H bonds at positions different from those targeted by palladium catalysts under certain conditions. snnu.edu.cn

Recent research has focused on developing catalytic systems that allow for tunable regioselectivity, enabling the selective functionalization of different C-H bonds within the same molecule by simply modifying the reaction parameters. scienceopen.comchemrxiv.org This level of control is crucial for the efficient synthesis of complex dibenzofuran (B1670420) derivatives.

Table 1: Examples of Regioselective C-H Activation Reactions of this compound Derivatives

| Catalyst/Reagents | Coupling Partner | Position Functionalized | Product Type | Reference |

| Pd(OAc)₂ / Ligand | Alkenes/Alkynes | C1 or C3 | Alkenylated/Alkynylated Dibenzofurans | nih.govscripps.edu |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkynes | C8 | Annulated Dibenzofurans | rsc.orgrsc.org |

| CuI / PivOH | - | C4 (in o-arylphenols) | 4-Iododibenzofurans | beilstein-journals.org |

This table provides illustrative examples and is not exhaustive.

Radical Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for aryl radical generation. rsc.org Aryl radicals are highly reactive intermediates that can participate in a variety of transformations, including addition to multiple bonds and hydrogen atom abstraction. libretexts.org

The generation of the 2-dibenzofuranyl radical can be initiated by photolysis, thermolysis, or through the use of radical initiators. savemyexams.comlibretexts.org Once formed, this radical can undergo several reaction pathways. For instance, in the presence of suitable trapping agents like alkenes or alkynes, the radical can add across the π-system, leading to the formation of new carbon-carbon bonds. libretexts.org

Radical chain reactions involving this compound can be propagated through a sequence of initiation, propagation, and termination steps. libretexts.org In a typical propagation cycle, the 2-dibenzofuranyl radical might abstract a hydrogen atom from a donor molecule, generating a new radical that continues the chain. savemyexams.com Alternatively, it can add to a π-system, creating a new radical intermediate that can then participate in further reactions. libretexts.org

The outcome of these radical reactions is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of other reactive species. By carefully controlling these parameters, it is possible to direct the reactivity of the 2-dibenzofuranyl radical towards the desired product.

Nucleophilic and Electrophilic Substitution Reactions

The aromatic rings of this compound are generally electron-rich and thus susceptible to electrophilic substitution reactions. byjus.com However, the iodine atom is a deactivating group, which can make these reactions more challenging compared to unsubstituted dibenzofuran. The position of electrophilic attack is directed by the combined electronic effects of the iodine atom and the furan (B31954) oxygen.

Conversely, the presence of the iodine atom makes this compound a substrate for nucleophilic aromatic substitution (SNAAr) reactions, although these typically require harsh conditions or the presence of activating groups. masterorganicchemistry.comebsco.comscribd.com In these reactions, a nucleophile displaces the iodide ion. The rate of SNAAr is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

Palladium- and copper-catalyzed cross-coupling reactions are particularly important examples of nucleophilic substitution at the C-I bond. nih.gov In these reactions, this compound is coupled with a variety of nucleophilic partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). These reactions proceed via a catalytic cycle involving oxidative addition of the C-I bond to a low-valent metal center, transmetalation with the nucleophilic partner, and reductive elimination to form the product and regenerate the catalyst. nih.gov

Table 2: Examples of Substitution Reactions of this compound

| Reaction Type | Reagents | Product Type | Reference |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryldibenzofuran | nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyldibenzofuran | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Aminodibenzofuran | nih.gov |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻) | 2-Alkoxydibenzofuran | researchgate.net |

This table provides illustrative examples and is not exhaustive.

Photochemical Reactivity

The photochemical reactivity of this compound is primarily associated with the photolysis of the carbon-iodine bond. chemimpex.com Upon absorption of ultraviolet (UV) light, the C-I bond can undergo homolytic cleavage to generate a 2-dibenzofuranyl radical and an iodine atom. researchgate.net The efficiency of this process, known as the quantum yield of photolysis, is dependent on the wavelength of the incident light and the solvent environment. acs.org

The photogenerated 2-dibenzofuranyl radical can then engage in the various radical reactions discussed in section 3.2.2. The photochemical approach offers a mild and often highly selective method for initiating radical reactions, as it avoids the use of chemical initiators that can sometimes lead to side products. rsc.orgund.edu

In addition to C-I bond cleavage, the dibenzofuran ring system itself can exhibit photochemical reactivity, such as undergoing photocycloaddition reactions. und.edumit.edu However, in the case of this compound, the photolability of the C-I bond is typically the dominant photochemical process. The specific photochemical behavior can be influenced by the presence of other substituents on the dibenzofuran core and the nature of the reaction medium. nih.gov

Advanced Applications and Functionalization of 2 Iododibenzofuran Derivatives

Medicinal Chemistry and Biological Activity

The dibenzofuran (B1670420) scaffold is a core structure in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. biointerfaceresearch.comacs.org Derivatives of dibenzofuran have been investigated for their potential as anticancer, antibacterial, anti-inflammatory, antimalarial, and analgesic agents. biointerfaceresearch.comacs.orgekb.eg The structural rigidity and electronic characteristics of the dibenzofuran system make it a valuable template for designing new pharmaceutical candidates. ontosight.ai

2-Iododibenzofuran and its isomers are valuable building blocks in the synthesis of complex pharmaceutical agents. The halogenated structure, particularly the presence of iodine, facilitates crucial synthetic transformations like cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. chemimpex.com For instance, 2-Bromo-8-iododibenzofuran is highlighted as a key intermediate in the development of new pharmaceuticals. chemimpex.com

A notable application is in the synthesis of novel antitubercular agents. Researchers have utilized derivatives such as 1-iododibenzofuran-2-ol as a precursor to create a series of 2-substituted-3H-benzofuro[3,2-e]benzofurans through palladium-copper catalyzed Sonagashira coupling reactions. This strategic use of an iodinated dibenzofuran allows for the molecular hybridization of different pharmacophores to develop potent drug candidates against Mycobacterium tuberculosis.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the specific structural features of a molecule that are responsible for its biological activity. nih.gov By systematically modifying the chemical structure, researchers can enhance a compound's potency, selectivity, or pharmacokinetic properties. For dibenzofuran derivatives, SAR studies have provided critical insights into their therapeutic potential.

The emergence of drug-resistant tuberculosis has spurred the search for new chemical entities with novel mechanisms of action. nih.gov Dibenzofuran-based compounds have shown promise in this area. A study on homoisoflavonoids embodying a dibenzofuran structure reported activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. ekb.eg

More specific SAR studies have been conducted on derivatives synthesized from iododibenzofuran precursors. In a series of 2-substituted-3H-benzofuro[3,2-e]benzofurans, the nature of the substituent introduced via coupling to the dibenzofuran core was found to significantly influence antitubercular activity. The research identified that compounds with specific aryl acetylenes attached to the benzofurobenzofuran skeleton exhibited potent activity. For example, compound 7c (see table below) was the most active in the series against Mycobacterium tuberculosis H37Rv, with an MIC of 3.12 μg/mL. This suggests that the electronic and steric properties of the substituent at the 2-position are crucial for activity.

Table 1: Antitubercular Activity of Selected Dibenzofuran Derivatives

| Compound | Substituent at 2-position | MIC (μg/mL) against M. tuberculosis H37Rv |

|---|---|---|

| 7a | Phenyl | 50 |

| 7b | 4-Fluorophenyl | 25 |

| 7c | 4-Methoxy-2-methylphenyl | 3.12 |

| 7d | 4-Chlorophenyl | 12.5 |

| 7e | 3,4-Dimethoxyphenyl | 6.25 |

Data sourced from a study on novel 2-substituted-3H-benzofuro[3,2-e]benzofurans.

The dibenzofuran scaffold is associated with a broad spectrum of pharmacological effects, including antibacterial, antiplasmodial, analgesic, and local anesthetic properties. ekb.eg While research specifically detailing these activities for this compound is limited, studies on the broader class of dibenzofuran derivatives provide a strong rationale for their investigation.

Antibacterial Activity: Dibenzofuran derivatives have demonstrated broad-spectrum antimicrobial action. ekb.eg For example, a series of biphenyl (B1667301) and dibenzofuran derivatives were synthesized and tested against antibiotic-resistant bacteria, with some compounds showing potent inhibitory activities against strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Antiplasmodial Activity: The fight against malaria, caused by the Plasmodium parasite, is another area where dibenzofurans have shown potential. nih.govresearchgate.net Two unusual dibenzofurans, preussiafurans A and B, isolated from the fungus Preussia sp., exhibited antiplasmodial activity against the chloroquine-resistant NF54 strain of Plasmodium falciparum. nih.govresearchgate.net Preussiafuran A, which has a carboxylic acid group, was noted for its potent biological activity. biointerfaceresearch.com

Analgesic and Anesthetic Activity: The structural relationship of dibenzofurans to morphine alkaloids has prompted investigations into their physiological effects. ekb.eg Reports indicate that dibenzofuran derivatives can act as analgesics and potent local anesthetics. biointerfaceresearch.comekb.eg

Table 2: Reported Pharmacological Activities of the Dibenzofuran Scaffold

| Activity | Details | Source(s) |

|---|---|---|

| Antibacterial | Broad-spectrum activity, including against resistant strains like MRSA. | ekb.egresearchgate.net |

| Antiplasmodial | Activity against chloroquine-resistant P. falciparum. | nih.govresearchgate.netbiointerfaceresearch.com |

| Analgesic | Potential pain-relieving properties. | biointerfaceresearch.comekb.eg |

| Local Anesthetic | Reported potent anesthetic effects. | biointerfaceresearch.comekb.eg |

Computational methods are increasingly vital in modern drug discovery. nih.govrsc.org Density Functional Theory (DFT) is a powerful tool used to calculate molecular properties, known as descriptors, that can predict a molecule's reactivity and biological activity. mdpi.comnih.gov These descriptors include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and hardness. rsc.org

For dibenzofuran derivatives, computational studies have been employed to understand their synthesis and biological interactions. DFT calculations were used to support a proposed mechanism for the copper-mediated synthesis of 4-iododibenzofurans, suggesting the involvement of a Cu(III) intermediate. vulcanchem.com

Furthermore, molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been performed on novel dibenzofuran derivatives to explore their potential as inhibitors of specific biological targets, such as protein tyrosine phosphatase PTP-MEG2. semanticscholar.orgrsc.org In one such study, docking simulations helped to elucidate how the lead compound bound to the active site of the PTP-MEG2 protein, revealing that specific hydrogen bonding and hydrophobic features were key to its inhibitory activity. semanticscholar.orgrsc.org These computational insights are invaluable for guiding the rational design of more potent and selective inhibitors based on the dibenzofuran scaffold. semanticscholar.org

Structure-Activity Relationships in Biological Contexts

Antitubercular Agents

Materials Science and Organic Electronics

Beyond its biomedical applications, the this compound scaffold is a valuable component in the field of materials science, particularly in the development of organic electronics. chemimpex.com Organic electronic materials are built from carbon-based molecules and polymers and are foundational to technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netlookchem.com

This compound is explicitly identified as a building block for organic semiconductors. Its rigid, planar structure and specific electronic properties, which can be tuned through functionalization, make it an attractive candidate for these applications. The iodine atom provides a reactive handle for cross-coupling reactions, allowing for the synthesis of larger, conjugated systems required for efficient charge transport. chemimpex.com Derivatives like 2-Bromo-8-iododibenzofuran are used in creating advanced materials for OLEDs, where their unique electronic properties can enhance device performance and efficiency. chemimpex.com The development of efficient synthesis methods for iododibenzofurans is thus crucial for advancing the field of organic electronics. acs.org

Precursors for Organic Light-Emitting Diodes (OLEDs)

The dibenzofuran core is a well-established structural motif in materials designed for organic light-emitting diodes (OLEDs), prized for its rigid, planar structure and good thermal stability. researchgate.net this compound serves as a key OLED intermediate and a versatile building block for more complex organic semiconductor materials used in these devices. labscoop.com The iodine substituent provides a reactive site for carbon-carbon and carbon-nitrogen bond-forming reactions, which are essential for constructing the intricate molecular architectures required for efficient OLEDs.

Through cross-coupling reactions, various functional groups can be introduced at the 2-position of the dibenzofuran core. This functionalization allows for the fine-tuning of the electronic properties of the resulting molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and recombination within the OLED device, ultimately leading to improved efficiency and stability. For instance, dibenzofuran derivatives are utilized in the synthesis of host materials for blue phosphorescent OLEDs. nih.gov

Synthesis of Organic Semiconducting Materials

The synthesis of novel organic semiconducting materials is a rapidly advancing field, with applications ranging from transistors to photovoltaics. This compound is an important precursor in this area due to its suitability for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. numberanalytics.comwikipedia.orgtcichemicals.comwikipedia.org These reactions are powerful tools for creating the extended π-conjugated systems that are characteristic of organic semiconductors.

The Suzuki-Miyaura reaction, for example, allows for the coupling of this compound with various boronic acids or esters, leading to the formation of biaryl structures. tcichemicals.comwikipedia.orgorganic-chemistry.org This methodology has been successfully employed to synthesize complex, ladder-type π-conjugated compounds that incorporate the dibenzofuran unit. numberanalytics.com These materials often exhibit desirable properties for organic field-effect transistors (OFETs), including high charge carrier mobility.

Similarly, the Buchwald-Hartwig amination enables the introduction of amine functionalities onto the dibenzofuran core. wikipedia.org This is a crucial step in the synthesis of hole-transporting materials (HTMs), which are essential components in devices like perovskite solar cells. torvergata.itrsc.orgresearchgate.netambeed.com The ability to append different aryl amines to the 2-position of dibenzofuran allows for the systematic modification of the material's charge-transporting capabilities.

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Catalyst System | Bond Formed | Application in Organic Semiconductors |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Carbon-Carbon | Synthesis of π-conjugated systems, biaryls, and polyarenes. numberanalytics.comorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium catalyst, Base | Carbon-Nitrogen | Synthesis of hole-transporting materials and other amine-functionalized semiconductors. wikipedia.orgtorvergata.it |

Environmental Chemistry Applications

Potential in Environmental Remediation Processes

Halogenated aromatic compounds are a class of persistent environmental pollutants. While the direct application of this compound in remediation has not been extensively documented, the study of related compounds offers insights into its potential. For instance, a derivative, 2-bromo-8-iododibenzofuran, is being investigated for its potential in environmental remediation, suggesting that the halogenated dibenzofuran scaffold could be relevant in such processes. pops.int Remediation strategies for halogenated compounds often involve bioremediation, chemical oxidation, or phytoremediation. tidjma.tn The presence of a carbon-iodine bond, which is generally weaker than carbon-chlorine or carbon-bromine bonds, might make this compound more susceptible to certain degradation pathways.

Degradation Studies of Halogenated Dibenzofurans

The environmental fate of halogenated dibenzofurans is of significant concern. Studies on chlorinated and brominated dibenzofurans have shown that certain microorganisms can degrade these compounds. pops.intresearchgate.net For example, Sphingomonas sp. strain RW1 has been shown to degrade several mono- and dichlorinated dibenzofurans. asm.org The degradation pathways often involve initial dioxygenolytic attack, leading to ring cleavage. researchgate.netasm.org Furthermore, some bacterial strains, such as Pseudomonas aeruginosa FA-HZ1, can degrade dibrominated dibenzofurans. nih.gov

In addition to microbial degradation, photodegradation is a key process for the breakdown of iodinated aromatic compounds in the environment. researchgate.netresearchgate.net The absorption of UV light can lead to the cleavage of the carbon-iodine bond, initiating a series of reactions that can ultimately lead to the mineralization of the compound. hal.scienceeeer.org While specific degradation studies on this compound are not widely reported, the known behavior of other halogenated dibenzofurans and iodinated aromatics suggests that it would be susceptible to both microbial and photochemical degradation processes.

Advanced Spectroscopic Characterization of Derivatives

The characterization of this compound and its derivatives relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are particularly crucial for confirming the structure and purity of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would show a characteristic set of signals in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling patterns of the protons provide detailed information about the substitution pattern on the dibenzofuran core. mdpi.comcarlroth.comamazonaws.com

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom attached to the iodine would exhibit a chemical shift at a relatively high field compared to other aromatic carbons due to the heavy atom effect of iodine. mdpi.comhmdb.ca

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) of this compound would show a prominent molecular ion peak (M⁺) at m/z 294. A characteristic fragmentation pattern would involve the loss of the iodine atom (M-127), leading to a significant peak at m/z 167, corresponding to the dibenzofuranyl cation. raco.catmiamioh.eduresearchgate.netopenstax.org Further fragmentation of the dibenzofuran ring system would also be observed.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). |

| ¹³C NMR | Signals in the aromatic region, with the C-I carbon at a higher field. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 294. Major fragment at m/z 167 (M-I). |

| Infrared (IR) | Characteristic peaks for aromatic C-H stretching and bending, and C-O-C stretching. |

X-ray Crystallography Studies of this compound and its Functionalized Products

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a crystalline solid in three-dimensional space. torvergata.it Studies on dibenzofuran derivatives have confirmed the near-planar geometry of the fused ring system.

A study on 3-iododibenzofuran (B2589537) revealed that the molecule is nearly planar and packs in a herringbone pattern. iucr.org This planarity is a common feature of the dibenzofuran skeleton and is important for the electronic properties of its derivatives, as it facilitates π-π stacking in the solid state, which is crucial for charge transport in organic electronic devices. X-ray diffraction has also been used to confirm the structures of more complex dibenzofuran derivatives synthesized for applications in OLEDs and other areas. nih.govacs.orgljmu.ac.uk Although a specific crystal structure for this compound was not found in the searched literature, the data for the 3-iodo isomer provides a strong basis for understanding its molecular geometry and solid-state packing. iucr.org The planarity of the molecule and the potential for intermolecular interactions are key structural features that influence its material properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reaction dynamics of molecules like 2-iododibenzofuran. researchgate.net It offers a balance between computational cost and accuracy for studying electronic structures and reaction pathways. sumitomo-chem.co.jp

Exploration of Reaction Mechanisms and Transition States

A key area of investigation for this compound has been its synthesis, particularly through copper-catalyzed reactions. An efficient method for synthesizing 2- or 4-iododibenzofurans involves the CuI-mediated sequential iodination and cycloetherification of o-arylphenols. nih.govacs.org

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity is a primary application of computational chemistry. rsc.org In the synthesis of this compound from o-arylphenols, the reaction conditions and the electronic nature of the substrates play a crucial role. The synthesis method is efficient for o-arylphenols that contain electron-withdrawing groups such as -NO₂, -CN, and -CHO. nih.govacs.org This suggests that the electronic properties of the starting material significantly influence the reactivity and the feasibility of the C-H activation and subsequent cyclization. The iodide, once introduced, can be further modified, highlighting the synthetic utility of this compound as an intermediate for creating a library of dibenzofuran (B1670420) derivatives. nih.govacs.org

Molecular Orbital Analysis

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior and reactivity. masterorganicchemistry.comossila.comwuxibiology.com The energy gap between the HOMO and LUMO can indicate the chemical stability and reactivity of a molecule. conicet.gov.arresearchgate.net Specific molecular orbital analysis and HOMO-LUMO energy calculations for this compound have not been detailed in the provided search results.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to determine a range of electronic properties of molecules. rsc.org These calculations can provide information on charge distribution, dipole moment, and polarizability, which are essential for understanding intermolecular interactions. researchgate.netresearchgate.net While comprehensive quantum chemical studies have been performed on various polychlorinated dibenzofurans and other iodine-containing atmospheric species, specific calculated electronic properties for this compound are not available in the analyzed search results. researchgate.netrsc.org

In Silico Modeling for Structure-Activity Relationships

In silico modeling is a critical component in modern drug discovery and materials science for predicting the biological activity or material properties of a compound based on its chemical structure. nih.govvietnamjournal.ruresearchgate.net This process, often involving Quantitative Structure-Activity Relationship (QSAR) models, relates physicochemical descriptors of a series of compounds to their observed activities. nih.govresearchgate.net Such studies have been conducted for various heterocyclic compounds. vietnamjournal.runih.gov However, specific in silico modeling studies or established structure-activity relationships focusing on this compound were not identified in the provided search results.

Future Directions and Emerging Research Avenues for 2 Iododibenzofuran

The unique structural and electronic properties of 2-iododibenzofuran have positioned it as a valuable building block in various fields of chemical research. The presence of the reactive iodine atom on the rigid, planar dibenzofuran (B1670420) scaffold allows for extensive functionalization, opening up new avenues for the development of complex molecules and advanced materials. This article explores the future directions and emerging research focused on this versatile compound.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Iododibenzofuran, and what key parameters influence yield optimization?

- Methodological Answer : The most common synthetic pathways include halogenation of dibenzofuran derivatives via electrophilic substitution or transition-metal-catalyzed iodination. Critical parameters for yield optimization include reaction temperature (typically 80–120°C), choice of iodinating agent (e.g., I₂ with oxidizing agents like HIO₄), and solvent polarity (e.g., DMF or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Yield discrepancies in literature often stem from incomplete halogenation or side reactions; controlled stoichiometry and inert atmospheres (N₂/Ar) are recommended .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For NMR:

- Aromatic protons in this compound exhibit distinct splitting patterns due to iodine’s electron-withdrawing effects (δ 7.2–8.5 ppm).

- Ensure deuterated solvents (e.g., CDCl₃) are free of moisture to avoid peak broadening.

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to light (UV-vis), humidity (40–80% RH), and elevated temperatures (40–60°C). Monitor decomposition via HPLC-UV at intervals (e.g., 0, 7, 14 days). Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Note that iodine’s lability may necessitate dark, anhydrous storage at –20°C .

Advanced Research Questions

Q. What mechanistic insights guide the use of this compound in Suzuki-Miyaura cross-coupling reactions, and how can side products be minimized?

- Methodological Answer : The iodine atom acts as a directing group, facilitating palladium-catalyzed coupling. Key considerations:

- Catalyst selection: Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) to enhance oxidative addition.

- Base optimization: K₂CO₃ or Cs₂CO₃ in toluene/ethanol mixtures to avoid dehalogenation.

- Side products (e.g., homocoupled dibenzofuran) arise from competing pathways; use stoichiometric control (1:1.2 arylboronic acid:substrate) and monitor via GC-MS .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electron-deficient sites. Compare activation energies for iodination at C-2 vs. C-4 positions. Validate with Natural Bond Orbital (NBO) analysis to quantify hyperconjugative effects. Experimental validation via kinetic isotope effects (KIEs) is advised to confirm computational predictions .

Q. What systematic approaches resolve contradictions in reported catalytic activity of this compound-derived metal complexes?

- Methodological Answer : Apply PRISMA guidelines for literature review to identify variables causing discrepancies (e.g., solvent polarity, metal precursor purity). Replicate key studies under controlled conditions, using standardized catalyst characterization (e.g., XPS for oxidation states, TEM for nanoparticle size). Employ statistical tools (e.g., ANOVA) to isolate significant factors. Publish negative results to clarify boundaries of efficacy .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound’s photophysical properties?

- Methodological Answer :

- Feasible : Ensure access to UV-vis/NIR spectrometers and computational resources for TD-DFT.

- Novel : Investigate unexplored substituent effects on fluorescence quantum yields.

- Ethical : Adhere to waste disposal protocols for iodine-containing byproducts.

- Relevant : Link findings to applications in OLEDs or sensors. Document rationale using frameworks like PICO (Population, Intervention, Comparison, Outcome) for clarity .

Q. What strategies mitigate overfitting in multivariate analyses of this compound’s structure-activity relationships?

- Methodological Answer : Use cross-validation (k-fold) and regularization techniques (e.g., LASSO) to reduce model complexity. Limit descriptors to chemically meaningful parameters (e.g., Hammett constants, steric bulk). Validate with external datasets from independent synthetic batches. Report adjusted R² values and confidence intervals to quantify uncertainty .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。